molecular formula C8H8F2O B1304126 2-Difluoromethoxytoluene CAS No. 42173-52-4

2-Difluoromethoxytoluene

Cat. No. B1304126
CAS RN: 42173-52-4
M. Wt: 158.14 g/mol
InChI Key: UZMXDPPOKPYMPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 2-Difluoromethoxytoluene can be inferred to some extent from the studies on related compounds. For instance, the electron diffraction study of 1,2-difluorotetrachloroethane reveals the presence of trans and gauche isomeric forms and provides specific bond distances and angles . Similarly, the molecular structure of 1,2-difluoroethane shows only the gauche conformation with specific bond lengths and angles . These findings suggest that 2-Difluoromethoxytoluene may also exhibit specific geometric configurations influenced by the presence of difluoro groups.

Chemical Reactions Analysis

The chemical reactions of 2-Difluoromethoxytoluene would likely involve reactions typical of aromatic compounds, such as electrophilic aromatic substitution, and the presence of difluoro groups could influence the reactivity and selectivity of these reactions. The papers do not provide direct information on the chemical reactions of 2-Difluoromethoxytoluene, but studies on halogenated toluenes, such as the rotational spectrum analysis of 2,4-difluorotoluene, can provide insights into the electronic effects of halogen substituents on the aromatic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Difluoromethoxytoluene can be partially deduced from the properties of related compounds. For example, the rotational spectrum of 2,4-difluorotoluene provides information on the internal rotation barriers and electric dipole moment, which are important for understanding the physical behavior of the molecule in different states . The electron diffraction studies of halogenated ethanes provide bond distances and angles, which are crucial for predicting the physical properties such as boiling point, melting point, and solubility .

Scientific Research Applications

Fluorine in Organic Synthesis

Selective Difluoromethylation Reactions : The introduction of fluorine atoms into organic molecules is crucial in life and materials sciences. Difluoromethyl and monofluoromethyl groups enhance the properties of pharmaceuticals and agrochemicals. Selective difluoromethylation methods, including nucleophilic, electrophilic, and radical approaches, offer straightforward routes to incorporate CF2H and CH2F groups into target molecules, highlighting the importance of fluorinated moieties in synthetic design (Hu, Zhang, & Wang, 2009).

Fluorine in Nucleic Acid Mimics

Fluorobenzene Nucleobase Analogues : The study of 2,4-difluorotoluene, a nonpolar isostere of thymine, explores its role in nucleic acid recognition and interactions with polymerases. This research provides insights into the use of fluorinated benzenes in nucleobase analogues for triple helical recognition of RNA, underscoring the potential of fluorinated compounds in genetic research and biotechnology (Kumar & Rozners, 2021).

Fluorine in Photoredox Catalysis

Catalytic Fluoromethylation of Carbon-Carbon Bonds : The development of photoredox systems for the catalytic fluoromethylation of carbon-carbon multiple bonds emphasizes the versatility of CF3 and CF2H groups in pharmaceuticals and agrochemicals. This research highlights the emergence of photoredox catalysis as a tool for radical reactions, enabling efficient and selective fluoromethylation processes (Koike & Akita, 2016).

Safety And Hazards

The safety information available indicates that “2-Difluoromethoxytoluene” has several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(difluoromethoxy)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMXDPPOKPYMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382588
Record name 2-Difluoromethoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Difluoromethoxytoluene

CAS RN

42173-52-4
Record name 2-Difluoromethoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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